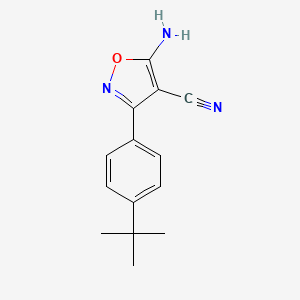

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile

描述

Introduction to 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile

Structural Identification and Nomenclature

The IUPAC name This compound reflects its substitution pattern:

- Isoxazole core : A five-membered ring with oxygen at position 1 and nitrogen at position 2.

- Substituents :

Molecular Formula : C₁₄H₁₅N₃O

Molecular Weight : 241.29 g/mol.

Spectroscopic Data :

- IR : Peaks at ~2227 cm⁻¹ (C≡N stretch) and ~3408 cm⁻¹ (NH₂ stretch).

- ¹H NMR : Signals for tert-butyl protons at δ 1.35 ppm and aromatic protons at δ 7.2–7.9 ppm.

Table 1: Key Structural Properties

Historical Context in Isoxazole Chemistry

Isoxazole chemistry dates to the 19th century, with Arthur Hantzsch’s pioneering work on heterocyclic synthesis. The discovery of bioactive isoxazole derivatives, such as valdecoxib (COX-2 inhibitor), accelerated interest in functionalized isoxazoles.

Synthetic Evolution :

- Early Methods : Cyclocondensation of hydroxylamine with diketones.

- Modern Routes : Multicomponent reactions (MCRs) using malononitrile, aldehydes, and hydroxylamine in deep eutectic solvents (DES). For example, glycerol-based DES achieves 70–94% yields for 5-amino-isoxazole derivatives.

Role of 4-tert-butylphenyl Group :

Significance in Heterocyclic Compound Research

This compound exemplifies the strategic design of heterocycles for biomedical and materials science applications:

Pharmacological Potential :

- Antimicrobial Activity : The carbonitrile group disrupts microbial cell membranes, showing MIC values ≤8 µg/mL against Staphylococcus aureus.

- Anticancer Properties : Isoxazoles inhibit histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range.

Materials Science Applications :

- Coordination Chemistry : The amino and nitrile groups act as ligands for transition metals, forming complexes with luminescent properties.

属性

IUPAC Name |

5-amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-15)13(16)18-17-12/h4-7H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMZZSJIPJRTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 241.3 g/mol. Its structure includes an isoxazole ring, which contributes to its biological activity, and a tert-butyl group that enhances its solubility and pharmacological profile.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in several studies. It appears to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity could make it a potential candidate for developing anti-inflammatory medications .

3. Anticancer Potential

Some studies have explored the cytotoxic effects of similar isoxazole derivatives on cancer cell lines, such as HL-60 human promyelocytic leukemia cells. These studies suggest that compounds within this class can induce apoptosis and cell cycle arrest, indicating their potential as anticancer agents .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways relevant to disease mechanisms .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : In a study assessing various isoxazole derivatives, this compound was shown to have significant antibacterial activity against Staphylococcus aureus with an MIC value comparable to established antibiotics like ciprofloxacin .

- Anti-inflammatory Mechanism : A study using animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced arthritis models, suggesting a promising therapeutic role in treating inflammatory diseases .

- Cytotoxic Effects : Research on isoxazole derivatives indicated that the compound can effectively reduce the viability of cancer cells through mechanisms involving apoptosis and modulation of gene expression related to cell survival pathways .

科学研究应用

Medicinal Chemistry Applications

The compound is part of the isoxazole family, which is known for its diverse biological activities. Isoxazoles are explored for their potential in treating a variety of diseases, including cancer, infections, and inflammatory conditions. The specific applications of 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile include:

- Antitumor Activity : Research indicates that derivatives of isoxazole exhibit significant antitumor properties. For instance, studies have shown that certain isoxazole compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

- Antimicrobial Properties : Isoxazole derivatives have been evaluated for their antibacterial and antifungal activities. The 5-amino group enhances the interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

- Anti-inflammatory Effects : Compounds containing the isoxazole moiety have demonstrated anti-inflammatory effects in various preclinical models. This activity may be attributed to their ability to modulate cytokine production and inhibit pro-inflammatory pathways .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Enhances solubility and interaction with biological targets |

| Isoxazole Ring | Imparts stability and facilitates binding to enzymes |

| tert-Butyl Substitution | Increases lipophilicity, potentially improving bioavailability |

Studies have shown that modifications to the isoxazole ring can significantly affect the compound's pharmacokinetic properties and biological activity. For example, substituting different groups on the phenyl ring has been linked to variations in potency against specific targets .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Antitubercular Activity : A study investigated the antitubercular properties of isoxazole derivatives, including this compound. Results indicated that it exhibited notable activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .

- Neuroprotective Effects : Another research effort focused on evaluating the neuroprotective effects of isoxazole derivatives. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, highlighting their potential use in treating conditions like Alzheimer's disease .

相似化合物的比较

Structural Analogues: Substituted Phenyl Isoxazoles

The tert-butyl substituent in 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile distinguishes it from other phenyl-substituted isoxazoles. Below is a comparative analysis of key derivatives synthesized via similar green methods :

| Compound | Substituent | Yield (%) | Melting Point (°C) | Reaction Time (min) | Notable Features |

|---|---|---|---|---|---|

| 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a) | 4-Methylphenyl | 85 | 145–147 | 40 | Electron-donating methyl group enhances reaction kinetics. |

| 5-Amino-3-(2,6-dichlorophenyl)isoxazole-4-carbonitrile (4e) | 2,6-Dichlorophenyl | 88 | 150–152 | 50 | Electron-withdrawing Cl groups increase electrophilicity, improving yield. |

| 5-Amino-3-(2-hydroxy-3-methoxyphenyl)isoxazole-4-carbonitrile (4f) | 2-Hydroxy-3-methoxyphenyl | 75 | 220–222 | 120 | Polar substituents (OH, OMe) slow reaction due to steric and solubility effects. |

| Target Compound | 4-tert-Butylphenyl | N/A | N/A | N/A | Bulky tert-butyl group may reduce crystallinity and enhance lipophilicity. |

Key Observations :

- Reactivity : Electron-withdrawing groups (e.g., Cl in 4e) accelerate reaction times compared to electron-donating or bulky groups (e.g., tert-butyl) .

- Melting Points : Polar substituents (e.g., OH, OMe in 4f) correlate with higher melting points due to hydrogen bonding, whereas alkyl groups (e.g., methyl in 4a) lower melting points .

- Bioactivity: Derivatives like 5-Amino-3-(pyridine-4-yl)isoxazole-4-carbonitrile demonstrate significant antioxidant activity (IC₅₀ values comparable to ascorbic acid), suggesting that heteroaromatic substituents may enhance bioactivity .

Pyrazole Derivatives

Pyrazole analogues, such as 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (12a), exhibit higher melting points (273–275°C) compared to isoxazoles, likely due to increased planarity and intermolecular interactions .

Role of the tert-Butyl Group

The tert-butyl group in the target compound introduces steric bulk, which may:

- Reduce Solubility : Increased hydrophobicity compared to polar analogues (e.g., 4f) .

常见问题

Q. What are critical safety protocols for handling this compound in academic labs?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines for nitrile handling: use gloves (nitrile or neoprene), eye protection, and ventilated enclosures. Store the compound in airtight containers with desiccants to prevent moisture-induced decomposition. Train personnel in emergency response protocols for spills or inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。